4-Fluoropyridine-2-sulfonyl chloride
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Overview
Description
4-Fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 4-position and a sulfonyl chloride group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluoropyridine precursor. One common method involves the reaction of 4-fluoropyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-Fluoropyridine-2-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoropyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate, and sulfonothioate derivatives. The presence of the fluorine atom at the 4-position enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-4-sulfonyl chloride
- 3-Fluoropyridine-2-sulfonyl chloride
- 4-Chloropyridine-2-sulfonyl chloride
- 4-Bromopyridine-2-sulfonyl chloride
Uniqueness
4-Fluoropyridine-2-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups, which imparts distinct chemical properties. The fluorine atom at the 4-position enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Compared to its analogs, the presence of the fluorine atom provides unique electronic effects that influence the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
1060809-57-5 |
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Molecular Formula |
C5H3ClFNO2S |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H |
InChI Key |
MSLOKMZPIDTOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)S(=O)(=O)Cl |
Origin of Product |
United States |
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